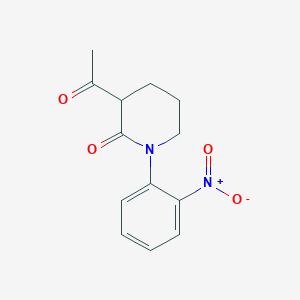
3-Acetyl-1-(2-nitrophenyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-1-(2-nitrophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms This compound is characterized by the presence of an acetyl group at the third position and a nitrophenyl group at the first position of the piperidin-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(2-nitrophenyl)piperidin-2-one typically involves multiple steps starting from readily available precursors. One common method involves the reaction of 2-nitrobenzaldehyde with piperidine to form an intermediate, which is then subjected to acetylation to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like anhydrous ferric chloride .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-1-(2-nitrophenyl)piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium chlorite is commonly used as an oxidizing agent.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the nitro group.
Substitution: Acetyl chloride is often used for acetylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidinones, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-Acetyl-1-(2-nitrophenyl)piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Acetyl-1-(2-nitrophenyl)piperidin-2-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidinone ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Aminophenyl)piperidin-2-one: Similar structure but with an amino group instead of a nitro group.
3-Acetyl-1-(4-nitrophenyl)piperidin-2-one: Similar structure but with the nitro group at a different position.
Uniqueness
3-Acetyl-1-(2-nitrophenyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H14N2O4 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
3-acetyl-1-(2-nitrophenyl)piperidin-2-one |
InChI |
InChI=1S/C13H14N2O4/c1-9(16)10-5-4-8-14(13(10)17)11-6-2-3-7-12(11)15(18)19/h2-3,6-7,10H,4-5,8H2,1H3 |
Clé InChI |
AOIUMVNVQCNORH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCCN(C1=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13174986.png)

![9-Oxa-2-azaspiro[5.5]undecan-4-ol](/img/structure/B13174998.png)
![6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13175005.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13175006.png)

![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13175015.png)






